Regioisomeric Composition and Specification: Defined 44:27 Isomer Ratio vs. Variable or Single-Isomer Commercial Batches
The JECFA specification for CAS 104691-41-0 mandates a chemically defined mixture containing 44% 2-isopropyl-4,6-dimethyl-1,3,5-dithiazinane and 27% 4-isopropyl-2,6-dimethyl-1,3,5-dithiazinane with characteristic secondary components including 2,4,6-trimethyldihydro-1,3,5-dithiazine [1]. This is directly contrasted with commercially available single-isomer preparations of the 2-isopropyl regioisomer (CAS 104691-40-9) or 4-isobutyl analogs (CAS 101517-86-6), which lack this specific compositional fingerprint and can produce markedly different odor nuances [2].
| Evidence Dimension | Regioisomeric composition ratio (2-isopropyl : 4-isopropyl) |
|---|---|
| Target Compound Data | 44% 2-isopropyl-4,6-dimethyl; 27% 4-isopropyl-2,6-dimethyl |
| Comparator Or Baseline | Single-isomer 2-isopropyl-4,6-dimethyl-1,3,5-dithiazinane (CAS 104691-40-9) or 4-isobutyl-2,6-dimethyl analog (CAS 101517-86-6) without co-isomeric profile |
| Quantified Difference | ~44:27 isomer ratio unique to JECFA 1047 specification; other products approach 100% single isomer |
| Conditions | JECFA FAO/WHO Compendium of Food Additive Specifications, 59th session (2002) |
Why This Matters
Procurement based on this defined isomeric profile ensures organoleptic consistency across production batches and regulatory compliance under FEMA GRAS 3782, whereas non-specified mixtures can shift the perceived peanut-to-meaty balance.
- [1] JECFA. (2002). Compendium Addendum 10/FNP 52 Add.10/64: Specifications for 2-Isopropyl-4,6-dimethyl and 4-Isopropyl-2,6-dimethyldihydro-1,3,5-dithiazine (mixture). Joint FAO/WHO Expert Committee on Food Additives. View Source
- [2] Kawai, T., Ishida, Y., Kakiuchi, H., Ikeda, N., Higashida, T., & Nakamura, S. (1991). Flavor components of dried squid. Journal of Agricultural and Food Chemistry, 39(4), 770–777. View Source
